Zaragozic acid C Zaragozic acid C
Brand Name: Vulcanchem
CAS No.: 137681-56-2
VCID: VC0235987
InChI:
SMILES:
Molecular Formula: C10H15NSi
Molecular Weight: 0

Zaragozic acid C

CAS No.: 137681-56-2

Cat. No.: VC0235987

Molecular Formula: C10H15NSi

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Zaragozic acid C - 137681-56-2

Specification

CAS No. 137681-56-2
Molecular Formula C10H15NSi
Molecular Weight 0

Introduction

Chemical Structure and Properties

Molecular Architecture

A particularly notable structural feature is the presence of two adjacent fully substituted carbons at positions C4 and C5 within the densely oxygenated core. These tetrasubstituted carbon centers present formidable obstacles in synthetic approaches .

Structural Characteristics

The core structure of zaragozic acid C distinguishes it from other members of the zaragozic acid family. While all zaragozic acids share the same 2,8-dioxabicyclo[3.2.1]octane-4,6,7-trihydroxy-3,4,5-tricarboxylic acid core, they differ in the structures of their 6-acyl and 1-alkyl side chains . This structural variation contributes to their differing biological activities and physical properties.

Biological Activities

Inhibition of Squalene Synthase

The primary biological activity of zaragozic acid C is the potent inhibition of squalene synthase. With a Ki value of 45 pM, it ranks among the most potent inhibitors known for this enzyme . This inhibition mechanism is particularly valuable from a therapeutic perspective because it targets a specific step in cholesterol biosynthesis without affecting other essential isoprenoid pathways.

The inhibition of squalene synthase by zaragozic acids in cells and in vivo is accompanied by an accumulation of farnesyl diphosphate, farnesol, and organic acids, confirming their mechanism of action . This specificity potentially offers advantages over statins, which act earlier in the mevalonate pathway and affect multiple downstream products.

Other Pharmacological Activities

Beyond cholesterol regulation, zaragozic acid C exhibits several other promising biological activities:

  • Anti-tumor potential: It acts as a nanomolar inhibitor of ras farnesyl protein transferase, an activity valuable for developing antitumor agents .

  • Neuroprotective effects: The compound protects neurons against the toxic effects of prions and amyloid-β peptides, suggesting potential applications in neurodegenerative disorders .

  • Antiviral properties: Zaragozic acid C inhibits both dengue virus replication and hepatitis C virus production, highlighting its versatility as a potential therapeutic agent .

Table 1: Biological Activities of Zaragozic Acid C

ActivityTarget/MechanismPotencyPotential Application
Squalene synthase inhibitionCompetitive inhibitionKi = 45 pMHypercholesterolemia treatment
Ras farnesyl protein transferase inhibitionEnzyme inhibitionNanomolar rangeAntitumor therapy
NeuroprotectionProtection against prions and amyloid-βNot specifiedNeurodegenerative disorders
Antiviral activityInhibition of viral replicationNot specifiedDengue and hepatitis C treatment

Total Synthesis Approaches

Photochemical C(sp³)–H Functionalization Approach

A novel approach to the total synthesis of zaragozic acid C was developed using photochemical C(sp³)–H functionalization as a key transformation. This strategy, reported in 2017, successfully addressed the challenging task of constructing the cumbersome C4,5-stereochemical relationship through an innovative method .

The synthetic route began with persilylated D-gluconolactone, which was transformed through a series of reactions to yield a 1,2-diketone intermediate. This compound underwent a photoinduced Norrish–Yang cyclization followed by oxidative ring opening, which stereoselectively transformed the electron-rich tertiary C(sp³)–H bond at C4 into a C(sp³)–C bond .

A key innovation in this approach was the strategic placement of an electron-withdrawing benzoyl (Bz) group that decreased the reactivity of the proximal C6–H bond, allowing selective functionalization of the electron-rich ethereal C4–H bond. Additionally, the use of violet LED irradiation in a microflow system improved the efficiency and scalability of the transformation without requiring additional reagents .

The total synthesis was completed in 26 steps from persilylated D-gluconolactone, with the final steps involving:

  • Basic hydrolysis of protecting groups

  • Conversion of tricarboxylic acids to tris(tert-butyl) esters

  • Hydrogenolysis of the benzyl group

  • Regioselective acetylation

  • Selective protection and deprotection steps

  • Condensation with the appropriate carboxylic acid

  • Removal of protecting groups to yield zaragozic acid C

Other Synthetic Strategies

Multiple approaches to synthesizing zaragozic acid C have been developed, with a total of 10 total syntheses and three formal syntheses reported for zaragozic acid C and its congeners . These approaches have employed various strategies to address the challenging fully substituted C4 and C5 centers:

  • Osmylation approach: Construction of the hindered oxygen-based tetrasubstituted C4- and C5-centers by osmylation of a tri- or tetrasubstituted C=C bond .

  • Nucleophilic addition: Addition of a carbon nucleophile to the C=O bond .

  • Alkylation strategy: Alkylation of a trisubstituted α-alkoxy anion .

  • Pericyclic reaction approach: Utilization of pericyclic reactions to construct the complex core structure .

  • Carbonyl ylide cycloaddition: An approach starting from di-tert-butyl D-tartrate involving a carbonyl ylide cycloaddition as a key step .

Table 2: Comparison of Key Synthetic Approaches to Zaragozic Acid C

Synthetic ApproachKey FeaturesKey ResearchersYearNumber of Steps
Photochemical C(sp³)–H functionalizationNorrish–Yang cyclization; selective functionalizationNot specified in results201726
Carbonyl ylide cycloadditionReaction of α-diazo ester with 3-butyn-2-oneHashimotoNot specifiedNot specified
Stille couplingStereoselective dihydroxylation reactionsNicolaou et al.1995Not specified
Asym. synthesisPreparation of multigram quantities of the core structureCarreira and Du Bois1995Not specified

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